REACTION_CXSMILES
|
[Br:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.[C:7]([OH:10])(=[O:9])[CH3:8].[C:11](O)(=O)[CH3:12].[F:15][C:16]1[CH:21]=[CH:20][C:19]([Bi]([C:30]2[CH:35]=[CH:34][C:33](F)=[CH:32]C=2)C2C=CC(F)=CC=2)=[CH:18][CH:17]=1.[CH3:37]N(C)C(N(C)C)=N.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.C(OCC)(=O)C.O>[C:7]([O:10][CH2:11][CH3:12])(=[O:9])[CH3:8].[CH3:30][CH2:35][CH2:34][CH:33]([CH3:32])[CH3:37].[F:15][C:16]1[CH:21]=[CH:20][C:19]([N:4]2[CH:5]=[N:6][C:2]([Br:1])=[N:3]2)=[CH:18][CH:17]=1 |f:1.2.3,7.8.9,12.13|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=NNC=N1
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Name
|
tri(4-fluorophenyl)bismuth diacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.FC1=CC=C(C=C1)[Bi](C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
CN(C(=N)N(C)C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. under a balloon of air for 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the method
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
a suspension of pH 3-4
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite®
|
Type
|
WASH
|
Details
|
washing the filter cake with ethyl acetate (100 mL)
|
Type
|
CUSTOM
|
Details
|
The two phases of the filtrate were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Flash column chromatography on silica gel, eluting with 25%
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC.CCCC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1N=C(N=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.74 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |